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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ispinesib, a selective inhibitor of Kinesin

Spindle Protein (KSP), and its potential therapeutic application in the treatment of pediatric

solid tumors. The document synthesizes preclinical and clinical data, details experimental

methodologies, and visualizes key mechanisms and workflows.

Introduction
Treating pediatric solid tumors remains a significant challenge, necessitating the exploration of

novel therapeutic agents with unique mechanisms of action. Standard chemotherapies, such

as tubulin-targeting agents (e.g., taxanes and vinca alkaloids), are associated with significant

toxicities, including peripheral neuropathy.[1] Ispinesib (also known as SB-715992) is a small

molecule inhibitor that targets the Kinesin Spindle Protein (KSP), a motor protein essential for

mitotic spindle formation.[2] By selectively targeting a protein active only during cell division,

Ispinesib offers a potentially more targeted and less toxic approach to cancer therapy.[2][3]

This guide reviews the preclinical evidence and clinical evaluation of Ispinesib in pediatric

oncology.

Mechanism of Action
Ispinesib is a potent and highly specific allosteric inhibitor of KSP (also known as Eg5 or

KIF11).[4][5] KSP is a member of the kinesin-5 superfamily of motor proteins that uses ATP

hydrolysis to move along microtubules.[1] Its primary function is to push microtubules apart,
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driving the separation of centrosomes to establish a bipolar mitotic spindle, a critical step for

proper chromosome segregation during mitosis.[6][7]

Ispinesib binds to a specific allosteric pocket on the KSP motor domain, approximately 12 Å

away from the ATP-binding site.[1][8] This binding event locks the KSP-ADP complex,

preventing the release of ADP.[6][7] Consequently, KSP cannot proceed through its catalytic

cycle, and its motor function is inhibited. The failure of centrosome separation results in the

formation of characteristic monopolar spindles ("mono-asters"), where chromosomes are

arranged around a single spindle pole.[1][4] This aberration triggers the spindle assembly

checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[5][9]
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Caption: Mechanism of Ispinesib-induced mitotic arrest.
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Preclinical Evaluation in Pediatric Cancers
Ispinesib's activity against pediatric cancers was evaluated by the Pediatric Preclinical Testing

Program (PPTP).[4] This program assesses novel agents against a panel of pediatric cancer

cell lines and corresponding tumor xenografts.

In Vitro Activity
Ispinesib demonstrated high potency across the PPTP's panel of pediatric cancer cell lines.[4]

[10]

Metric Value Applicable Cell Lines Reference

Median IC50 4.1 nM

PPTP panel including

ALL, Ewing sarcoma,

rhabdomyosarcoma,

rhabdoid tumor,

neuroblastoma, and

glioblastoma.

[3][4][10]

Concentration Range 0.1 nM to 1 µM
PPTP in vitro panel

testing concentrations.
[4][10]

In Vivo Activity
In vivo studies using mouse xenograft models of pediatric solid tumors showed that Ispinesib
has significant antitumor activity.[4]
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Tumor Type Response Highlights Reference

Overall Solid Tumors

Significant tumor growth delay

in 88% (23 of 26) of evaluable

xenografts.

[4][10]

Rhabdoid Tumor

Maintained Complete

Response (CR) in one

xenograft model.

[4][10]

Wilms Tumor

Maintained Complete

Response (CR) in one

xenograft model.

[4][10]

Ewing Sarcoma

Maintained Complete

Response (CR) in one

xenograft model.

[4][10]

Glioblastoma
High activity observed in one

xenograft model.
[4]

Osteosarcoma

Unexplained toxicity was

observed in mice bearing

osteosarcoma xenografts at

the 10 mg/kg dose.

[4][10]

Activity was measured by time to event (EFS T/C) and objective responses (CR, PR).

Preclinical Experimental Protocols
In Vitro Testing (PPTP)[4][10]

Cell Lines: A panel of cell lines representing various pediatric cancers.

Drug Concentrations: Ispinesib was tested at concentrations ranging from 0.1 nM to 1 µM.

Assay: Cell viability or growth inhibition assays were used to determine the IC50 values.

In Vivo Xenograft Testing (PPTP)[4]
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Animal Models: Mice (e.g., SCID or athymic nude) bearing subcutaneously implanted

pediatric tumor xenografts.

Drug Formulation: Ispinesib was dissolved in a solution of Cremophor EL (2% v/v),

dimethylacetamide (2% v/v), and acidified water (pH 5).

Administration: The drug was administered via intraperitoneal (IP) injection.

Dosing Regimen: 10 mg/kg (for solid tumors) or 5 mg/kg (for ALL models) administered

every 4 days for 3 doses. The treatment course was repeated starting on day 21.

Efficacy Endpoints: Tumor volume was measured to assess tumor growth delay. Objective

responses such as partial response (PR) and complete response (CR) were also recorded.
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Caption: PPTP experimental workflow for Ispinesib.
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Clinical Evaluation in Pediatric Patients
Based on promising preclinical data, a Phase I clinical trial of Ispinesib was conducted in

pediatric patients with relapsed or refractory solid tumors.[3][11]

Study Design and Objectives
The study (NCT00363272) was a multicenter, dose-escalation trial.[12]

Primary Objectives:

Determine the Maximum Tolerated Dose (MTD) and the recommended Phase II dose.[12]

Describe the toxicity profile of Ispinesib in pediatric patients.[12]

Characterize the pharmacokinetics of Ispinesib.[12]

Secondary Objective: Preliminarily define the antitumor activity.[12]

Clinical Trial Protocol
Patient Population: 24 patients (ages 1-19) with relapsed or refractory solid tumors or

lymphoma.[11]

Dosing Regimen: Ispinesib was administered as a 1-hour intravenous (IV) infusion on days

1, 8, and 15 of a 28-day cycle.[11][12]

Dose Escalation: Cohorts of 3-6 patients were enrolled at escalating dose levels: 5, 7, 9, and

12 mg/m²/dose.[11] The MTD was defined as the dose level below which 2 of 3 or 2 of 6

patients experienced a dose-limiting toxicity (DLT).[12]
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Caption: Phase I dose-escalation trial design for Ispinesib.

Clinical Findings
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The trial established the safety profile and MTD for Ispinesib in children but showed limited

single-agent efficacy.

Parameter Finding Reference

Maximum Tolerated Dose

(MTD)

9 mg/m²/dose (weekly x 3,

every 28 days).
[3][11]

Dose-Limiting Toxicities (DLTs)

Neutropenia and

hyperbilirubinemia were the

primary DLTs observed at the

12 mg/m² dose level.

[3][11]

Pharmacokinetics

Substantial inter-patient

variability. Median terminal

half-life was 16 hours; median

plasma clearance was 5

L/hr/m².

[3][11]

Antitumor Activity

No objective responses (CR or

PR) were observed. Three

patients had stable disease for

4-7 courses (diagnoses:

anaplastic astrocytoma,

alveolar soft part sarcoma,

ependymoblastoma).

[11][13]

Conclusion and Future Directions
Ispinesib is a potent KSP inhibitor with a distinct mechanism of action that differentiates it from

traditional microtubule-targeting agents. Preclinical studies demonstrated significant in vitro and

in vivo activity against a broad range of pediatric solid tumors, including Ewing sarcoma, Wilms

tumor, and rhabdoid tumors.[4][10]

However, the subsequent Phase I clinical trial in children with relapsed or refractory solid

tumors did not show objective responses, although the drug was generally well-tolerated at the

MTD of 9 mg/m²/dose.[3][11] The primary toxicities were manageable myelosuppression and

hyperbilirubinemia.[3]
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The disconnect between strong preclinical activity and limited clinical efficacy as a single agent

suggests several potential paths for future research:

Combination Therapies: The cytostatic effect of Ispinesib (mitotic arrest) may be more

effectively translated into a cytotoxic outcome when combined with other agents.

Investigating combinations with DNA-damaging agents or other cell cycle inhibitors could be

a promising strategy.[1][8]

Biomarker Development: Identifying biomarkers to predict which tumors are most likely to

respond to KSP inhibition is critical. The expression level of its target, KSP (Eg5), has been

associated with prognosis in some adult cancers and could be a predictive marker.[14]

Optimized Dosing Schedules: Alternative dosing schedules might improve the therapeutic

window and efficacy.

In conclusion, while Ispinesib monotherapy has not yet demonstrated significant clinical

benefit in unselected pediatric solid tumor populations, its well-defined mechanism, favorable

preclinical activity, and manageable safety profile warrant further investigation, particularly in

biomarker-driven studies and combination therapy settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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